molecular formula C6H4N2OS B13348337 Thiazolo[5,4-b]pyridin-6-ol

Thiazolo[5,4-b]pyridin-6-ol

Cat. No.: B13348337
M. Wt: 152.18 g/mol
InChI Key: AQVOLTZUFZEYSX-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridin-6-ol is a chemical compound based on the privileged thiazolo[5,4-b]pyridine scaffold, a bicyclic heterocyclic structure of significant interest in pharmaceutical and agrochemical research . This core structure is recognized as a key motif in drug discovery due to its ability to improve interactions with biological targets and favorably modulate the physicochemical properties of lead molecules . The thiazolo[5,4-b]pyridine scaffold is structurally similar to other biologically active skeletons and has been identified in compounds exhibiting a broad spectrum of potent pharmacological activities . Derivatives of this heterocycle have been extensively investigated as potent inhibitors of phosphoinositide 3-kinase (PI3K), a crucial therapeutic target in oncology for its role in cell survival, proliferation, and differentiation . Some analogues have demonstrated impressive inhibitory activity with IC50 values in the low nanomolar range, showing particular potency against PI3Kα, PI3Kγ, and PI3Kδ isoforms . Beyond oncology, this class of compounds is also associated with other activities, such as serving as agonists or antagonists for neurological targets and acting as antibacterial agents . As a specific derivative, this compound serves as a valuable synthetic intermediate or building block for constructing more complex molecules for drug discovery programs . Its synthetic utility allows researchers to efficiently develop libraries of N-heterocyclic compounds for structure-activity relationship (SAR) studies and high-throughput screening . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures for humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

[1,3]thiazolo[5,4-b]pyridin-6-ol

InChI

InChI=1S/C6H4N2OS/c9-4-1-5-6(7-2-4)10-3-8-5/h1-3,9H

InChI Key

AQVOLTZUFZEYSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1N=CS2)O

Origin of Product

United States

Synthetic Strategies for Thiazolo 5,4 B Pyridin 6 Ol and Its Functionalized Analogs

Foundational Synthetic Routes to Thiazolo[5,4-b]pyridine (B1319707) Systems

The construction of the thiazolo[5,4-b]pyridine core is the initial challenge for chemists targeting this class of compounds. Methodologies typically focus on the sequential or convergent assembly of the fused pyridine (B92270) and thiazole (B1198619) rings.

Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions are cornerstone strategies for building the thiazolo[5,4-b]pyridine skeleton. These methods involve the formation of one ring onto a pre-existing ring, effectively "fusing" them together.

The formation of the fused thiazolo[5,4-b]pyridine system is often achieved through intramolecular cyclization of a suitably functionalized precursor. One common approach begins with a substituted pyridine. For instance, the synthesis can start from a 2-chloro-3-nitropyridine (B167233) derivative. nih.govthieme-connect.com This substrate can undergo substitution with a thiocyanate (B1210189) source, such as potassium thiocyanate (KSCN), to introduce the necessary sulfur and nitrogen atoms. nih.gov Subsequent reduction of the nitro group to an amine creates a nucleophile that can attack the thiocyanate group (or a derivative thereof), leading to an intramolecular cyclization that forms the thiazole ring fused to the pyridine core. nih.gov

Another powerful one-step method involves the direct reaction of an appropriately substituted chloronitropyridine with a thioamide or thiourea. researchgate.net This reaction efficiently constructs the thiazole ring onto the pyridine scaffold, yielding various 2-substituted thiazolo[5,4-b]pyridines. researchgate.net

A summary of representative starting materials for these protocols is presented below.

Starting Material ClassKey ReagentsReaction TypeRef.
ChloronitropyridinesThioamides, ThioureasOne-step Condensation researchgate.net
2-Chloro-3-nitropyridinesKSCN, then reducing agent (e.g., Fe/acetic acid)Substitution/Intramolecular Cyclization nih.gov
3-Amino-2-chloropyridinesIsothiocyanatesCondensation/Cyclization researchgate.net

Synthetic strategies can be broadly categorized based on which ring is formed last. Annulation can involve building the pyridine ring onto an existing thiazole or thiazolidine (B150603), or conversely, forming the thiazole ring from a pyridine precursor. dmed.org.uaosi.lv

Thiazole Annulation to Pyridine Derivatives: This is a frequently employed strategy where the synthesis begins with a substituted pyridine. A common starting material is 3-aminopyridine-2-thiol (B7721196) or its precursors. For example, 3-amino-2-chloropyridine (B31603) can be reacted with potassium thiocyanate to form an aminothiazole intermediate, which is essentially a thiazolo[5,4-b]pyridine core. nih.gov Another route involves the reaction of 2-chloro-3-aminopyridine with an isothiocyanate, which also leads to the formation of the fused system. researchgate.net Similarly, the reaction of 3-iodopyridin-2-amine with carbon disulfide and a secondary amine can generate 2-substituted thiazolo[5,4-b]pyridines. dmed.org.ua

Pyridine Annulation to Thiazole and Thiazolidine Derivatives: In this alternative approach, the synthesis starts with a pre-formed thiazole or thiazolidine ring. For example, 4-iminothiazolidin-2-one can react with β-dicarbonyl compounds to afford substituted thiazolo[4,5-b]pyridines, an isomeric system whose synthetic principles can be informative. dmed.org.ua Another method involves the interaction of 2-aminothiazole (B372263) derivatives with aldehydes and Meldrum's acid in a three-component condensation to build the pyridine portion of the molecule. dmed.org.ua The Friedländer annulation, a classic method for quinoline (B57606) synthesis, has also been adapted for the solid-phase synthesis of thiazolo[4,5-b]pyridines, where a thiazole resin is reacted with appropriate reagents to construct the fused pyridine ring. researchgate.net

Precursor RingSynthetic ApproachKey Intermediates/ReagentsRef.
PyridineThiazole Annulation3-Amino-2-chloropyridine, KSCN nih.gov
PyridineThiazole Annulation2-Chloro-3-nitropyridine, KSCN nih.gov
ThiazolePyridine Annulation2-Aminothiazole, Aldehydes, Meldrum's acid dmed.org.ua
ThiazolidinePyridine Annulation4-Iminothiazolidin-2-one, β-Dicarbonyls dmed.org.ua

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like thiazolo[5,4-b]pyridines in a single step, enhancing atom economy and reducing synthetic labor. dmed.org.ua These reactions combine three or more starting materials in a one-pot procedure.

For instance, a three-component condensation of an appropriate 2-aminothiazole derivative, an aldehyde, and Meldrum's acid has been used to construct the thiazolo[4,5-b]pyridine (B1357651) system. dmed.org.ua Another example involves a copper-catalyzed cascade three-component reaction of 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines to generate 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua While these examples build an isomeric scaffold, the underlying principle of using MCRs to rapidly assemble the fused heterocyclic system is a key strategy in this area of synthetic chemistry. mdpi.com A five-component cascade reaction has also been reported for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives, showcasing the power of MCRs in creating molecular complexity. rsc.org

Directed Synthesis of 6-Hydroxylated Thiazolo[5,4-b]pyridine Derivatives

The introduction of a hydroxyl group at the C-6 position of the thiazolo[5,4-b]pyridine ring requires specific synthetic design, either by carrying the oxygen functionality through the synthesis from the start or by introducing it onto the pre-formed heterocyclic core.

Strategies for Hydroxyl Group Introduction at C-6

Direct synthesis of Thiazolo[5,4-b]pyridin-6-ol is not extensively documented, but strategies can be inferred from the synthesis of related structures. A primary strategy involves using a pyridine starting material that already contains a hydroxyl group, or a protected form like a methoxy (B1213986) group, at the C-5 position. This C-5 position on the initial pyridine ring becomes the C-6 position of the final thiazolo[5,4-b]pyridine product.

For example, starting with a 5-hydroxy or 5-methoxypyridine derivative, one could perform a sequence of nitration, chlorination, and subsequent cyclization with a sulfur source to build the thiazole ring. If a methoxy group is used as a protecting group, a final deprotection step (e.g., with BBr₃ or HBr) would be required to reveal the C-6 hydroxyl group.

An alternative approach involves the functionalization of a pre-existing thiazolo[5,4-b]pyridine. This could potentially be achieved by:

Nucleophilic Aromatic Substitution: If a good leaving group (e.g., a halogen) is present at the C-6 position, it could be displaced by a hydroxide (B78521) or alkoxide nucleophile.

Sandmeyer-type Reaction: An amino group at the C-6 position (6-aminothiazolo[5,4-b]pyridine) could be converted into a diazonium salt and subsequently hydrolyzed to the desired 6-ol derivative.

Oxidation/Rearrangement: In some heterocyclic systems, specific positions can be hydroxylated through oxidative methods.

Research on the synthesis of isomeric or related systems provides valuable clues. For example, isothis compound has been prepared from an isoxazolopyridine-4-thiol precursor via photochemical or metal-catalyzed N-O bond cleavage and rearrangement. researchgate.net While mechanistically distinct, this highlights that functional group interconversions on related fused systems are a viable route to hydroxylated derivatives.

Post-Synthetic Modification Approaches

Post-synthetic modification is a crucial strategy for the diversification of the thiazolo[5,4-b]pyridine core, allowing for the generation of a library of analogs from a common intermediate. This approach is instrumental in structure-activity relationship (SAR) studies, where systematic changes to the molecule's periphery can lead to significant improvements in biological activity and selectivity.

The functionalization of different positions on the thiazolo[5,4-b]pyridine ring system has been a key strategy in these research efforts. For instance, modifications at the 5-position have been explored to target the ATP-binding site of various kinases. More recent studies have highlighted the importance of functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold for the development of novel inhibitors targeting enzymes such as c-KIT. mdpi.com

While direct modification of the hydroxyl group of this compound is a viable strategy, broader post-synthetic modifications often involve the late-stage introduction of various substituents onto a pre-formed thiazolo[5,4-b]pyridine core that has a suitable leaving group, such as a halogen, at the 6-position. This allows for the introduction of a wide range of functional groups, including amines, ethers, and carbon-carbon bonds, through various coupling reactions. This strategic functionalization is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's pharmacological profile.

Advanced Synthetic Methodologies

Recent advancements in synthetic organic chemistry have provided more efficient and environmentally friendly methods for the synthesis of complex heterocyclic systems like this compound. These methodologies include metal-catalyzed cross-coupling reactions and the adoption of sustainable and green chemistry principles.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of functionalized thiazolopyridines.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids.

In the context of thiazolopyridine synthesis, the Suzuki-Miyaura coupling has been instrumental in the functionalization of the pyridine ring. For example, a key step in the synthesis of certain thiazolo[5,4-b]pyridine derivatives involves the coupling of a brominated thiazolo[5,4-b]pyridine intermediate with a variety of aryl or heteroaryl boronic acids or their pinacol (B44631) esters. mdpi.com This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, such as sodium carbonate, in a suitable solvent system like a mixture of 1,2-dimethoxyethane (B42094) (DME) and water.

The table below summarizes representative conditions for the Suzuki-Miyaura coupling in the synthesis of functionalized thiazolo[5,4-b]pyridine derivatives.

EntryHalide SubstrateBoronic Acid/EsterCatalystBaseSolventTemperature (°C)Yield (%)
15-bromo-thiazolo[5,4-b]pyridine derivative2-methyl-5-nitrophenylboronic acid pinacol esterPd(dppf)Cl₂Na₂CO₃DME/H₂O10070
22-bromo-5-fluoroalkylthiazolo[3,2-a]pyrimidin-7-onePhenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃1,4-dioxane/H₂O8091

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce the environmental impact of chemical processes. This includes the use of renewable resources, the development of energy-efficient reaction conditions, and the use of environmentally benign solvents.

A significant advancement in the green synthesis of thiazolo[5,4-b]pyridines is the use of biomass-derived solvents. Sabinene, a natural bicyclic monoterpene, has been identified as a promising green solvent for organic synthesis. mdpi.com Derived from biomass, Sabinene is reported to have no known toxicity and can be recycled, making it an excellent alternative to conventional petroleum-based solvents. Its application in the synthesis of thiazolo[5,4-b]pyridine heterocycles has been demonstrated to provide satisfactory yields.

To further enhance the efficiency and sustainability of synthetic processes, alternative energy sources such as microwave irradiation and conventional thermal heating are employed. These techniques can often reduce reaction times, increase yields, and in some cases, lead to cleaner reactions with fewer byproducts.

The synthesis of thiazolo[5,4-b]pyridines in the green solvent Sabinene has been successfully achieved using both thermal and microwave activation. mdpi.com Microwave-assisted synthesis, in particular, has been shown to significantly shorten reaction times compared to conventional heating. For instance, the reaction of 3-amino-2-chloropyridine with phenyl isothiocyanate in Sabinene under microwave irradiation can be completed in a much shorter time frame than with thermal heating, while still providing good yields.

The following table compares the reaction conditions and yields for the synthesis of a 2-anilino-thiazolo[5,4-b]pyridine derivative in Sabinene using both thermal and microwave activation.

EntryActivation MethodReactant 1Reactant 2SolventTemperature (°C)TimeYield (%)
1Thermal3-amino-2-chloropyridinePhenyl isothiocyanateSabinene13016 h75
2Microwave3-amino-2-chloropyridinePhenyl isothiocyanateSabinene1302 h68

Solid-Phase Organic Synthesis (SPOS) of Thiazolopyridine Derivatives

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the construction of thiazolopyridine libraries. This methodology utilizes a solid support, such as a resin, to which reactants are anchored, allowing for the straightforward purification of intermediates by simple filtration and washing. This approach is particularly advantageous for the multi-step synthesis of complex heterocyclic systems like thiazolo[4,5-b]pyridine derivatives. researchgate.netnih.gov

A notable application of SPOS in this context involves a traceless synthesis strategy, where the solid support is cleaved from the final product without leaving any residual atoms. This clean cleavage ensures the purity of the target compounds. The versatility of SPOS allows for the introduction of diverse functionalities at various positions of the thiazolopyridine scaffold, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies. nih.govrsc.org

Friedlander Reaction and Thorpe-Ziegler Type Cyclization in SPOS

The combination of the Friedlander annulation and the Thorpe-Ziegler type cyclization on a solid support provides an efficient route to thiazolo[4,5-b]pyridine derivatives. researchgate.net The synthesis typically commences with the immobilization of a cyanocarbonimidodithioate onto a solid support, such as Merrifield resin. researchgate.net

The key steps in this synthetic sequence are:

Thorpe-Ziegler Type Cyclization: The resin-bound cyanocarbonimidodithioate undergoes a Thorpe-Ziegler type cyclization with an α-halo ketone. This intramolecular condensation reaction, which is conceptually related to the Dieckmann condensation, forms the thiazole ring directly on the solid support. researchgate.netwikipedia.org

Friedlander Reaction: The resulting thiazole resin is then subjected to the Friedlander protocol. This step involves the condensation of the resin-bound intermediate with a suitable carbonyl compound under microwave irradiation conditions to construct the pyridine ring, yielding the desired thiazolopyridine resin. researchgate.net

This solid-phase approach has been successfully employed to generate libraries of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives. researchgate.netnih.gov

ReactionDescriptionKey Features
Thorpe-Ziegler Cyclization Intramolecular condensation of a dinitrile to form a cyclic ketone after hydrolysis. In this context, it is adapted to form the thiazole ring on a solid support. researchgate.netwikipedia.orgBase-catalyzed; Forms a five-membered ring. researchgate.net
Friedlander Reaction Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group to form a quinoline or, in this case, a pyridine ring. researchgate.netAcid or base-catalyzed; Forms the fused pyridine ring. researchgate.net

Mechanistic Insights into Thiazolo[5,4-b]pyridine Formation

The formation of the thiazolo[5,4-b]pyridine scaffold can proceed through various mechanistic pathways, largely dependent on the starting materials and reaction conditions. Key mechanisms include nucleophilic aromatic substitution (SNAr), intramolecular cyclization, and rearrangement reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a prominent mechanism in the synthesis of thiazolo[5,4-b]pyridines, particularly when starting with substituted pyridine precursors. thieme-connect.comresearchgate.net In an SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex. wikipedia.org

A convenient synthesis of fused thiazolo[4,5-b]pyridines utilizes successive SNAr processes. thieme-connect.com The reaction of 2-chloro-3-nitropyridines with 1,3-(S,N)-binucleophiles, such as triazole-5-thiols or 4-oxopyrimidine-2-thiones, is promoted by a base. thieme-connect.comresearchgate.net The initial step involves the nucleophilic substitution of the chlorine atom by the sulfur of the binucleophile. This is followed by an intramolecular SNAr reaction where the nitrogen of the binucleophile displaces the nitro group, leading to the formation of the fused thiazole ring. thieme-connect.com

The reactivity of halopyridines in SNAr reactions can be influenced by the nature of the halogen and the nucleophile. For instance, in reactions with sulfur nucleophiles, the reactivity of 2-halopyridines often follows the order I > Br > Cl > F, suggesting that the cleavage of the carbon-halogen bond is the rate-determining step. sci-hub.se Conversely, with oxygen nucleophiles, the order can be F > Cl > Br > I, indicating that the initial nucleophilic attack is rate-determining, favored by the high electronegativity of fluorine. sci-hub.se

Intramolecular Cyclization and Rearrangement Mechanisms

Intramolecular cyclization is a key step in many synthetic routes to thiazolo[5,4-b]pyridines. These reactions often involve the formation of the thiazole or pyridine ring from a suitably functionalized precursor. For example, 2-substituted thiazolo[4,5-b]pyridin-5(4H)-ones can be formed via the in situ intramolecular cyclization of 3-(4-aminothiazol-5-yl)acrylate intermediates. dmed.org.ua

Rearrangement reactions can also play a crucial role in the formation of the final thiazolo[5,4-b]pyridine structure. One such rearrangement is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. In the synthesis of fused thiazolo[4,5-b]pyridines from 2-chloro-3-nitropyridines and 1,3-(S,N)-binucleophiles, a Smiles rearrangement of the S-N type can occur subsequent to the initial substitution of the chlorine atom. thieme-connect.comresearchgate.net This is followed by the cyclization step involving the displacement of the nitro group to form the final product. thieme-connect.com

Chemical Reactivity and Derivatization Pathways of Thiazolo 5,4 B Pyridin 6 Ol

Reactivity of the Hydroxyl Group at Position 6

The hydroxyl group at the 6-position of the pyridine (B92270) ring is the most prominent functional group for derivatization. Its reactivity is analogous to that of a phenol, although it is influenced by the electron-withdrawing nature of the fused pyridine and thiazole (B1198619) rings. This influence can decrease the nucleophilicity of the oxygen atom compared to simple phenols.

Derivatization of the C-6 hydroxyl group typically involves standard reactions such as O-alkylation and O-acylation to form ethers and esters, respectively. These transformations are crucial for modifying the molecule's physicochemical properties. For instance, while not the exact compound, the related thiazolo[5,4-b]pyridin-6-yl-methanol can be synthesized and subsequently transformed, indicating that functional groups at this position are synthetically accessible. google.com The choice of reagents and conditions is critical to achieve selective derivatization without affecting other reactive sites on the heterocyclic core.

Table 1: Potential Derivatization Reactions of the C-6 Hydroxyl Group

Reaction TypeReagents & ConditionsProduct Type
O-Alkylation (Williamson Ether Synthesis) Alkyl halide (e.g., CH₃I, C₂H₅Br), Strong base (e.g., NaH, K₂CO₃), Aprotic solvent (e.g., DMF, Acetone)6-Alkoxy-thiazolo[5,4-b]pyridine
O-Acylation Acyl chloride or anhydride (B1165640) (e.g., Acetyl chloride, Acetic anhydride), Base (e.g., Pyridine, Triethylamine)6-Acyloxy-thiazolo[5,4-b]pyridine
Mitsunobu Reaction Alcohol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)6-Alkoxy-thiazolo[5,4-b]pyridine

Transformations on the Thiazole Ring System

The thiazole portion of the molecule contains a sulfur atom that is susceptible to specific chemical transformations, most notably oxidation.

The sulfur atom in the thiazole ring can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation is typically achieved using common oxidizing agents. Research on the related compound, Thiazolo[5,4-b]pyridine-6-carboxylic acid, shows that the sulfur atom undergoes sequential oxidation, first to a sulfoxide (S=O) and then to a sulfone (O=S=O) with stronger conditions or longer reaction times. This stepwise oxidation allows for the controlled synthesis of different oxidation states.

Table 2: Oxidation of the Thiazole Sulfur Atom

Oxidizing AgentConditionsPrimary ProductSecondary Product (Further Oxidation)
Hydrogen Peroxide (H₂O₂) Acidic or neutral mediaThiazolo[5,4-b]pyridin-6-ol-S-oxideThis compound-S,S-dioxide (sulfone)
Potassium Permanganate (KMnO₄) Mild conditions (e.g., 25–50°C)This compound-S-oxideThis compound-S,S-dioxide (sulfone)
m-Chloroperoxybenzoic acid (mCPBA) Inert solvent (e.g., CH₂Cl₂)This compound-S-oxideThis compound-S,S-dioxide (sulfone)

Reactivity of the Pyridine Ring System

The pyridine ring in the thiazolo[5,4-b]pyridine (B1319707) scaffold is generally electron-deficient, which makes it resistant to electrophilic attack but susceptible to nucleophilic substitution under certain conditions. The presence of the C-6 hydroxyl group, an electron-donating group, can partially counteract this deactivation for electrophilic reactions.

Electrophilic Substitution: The pyridine ring is inherently deactivated towards electrophilic aromatic substitution compared to benzene (B151609). However, the activating, ortho-para directing hydroxyl group at C-6 would direct incoming electrophiles primarily to the C-5 and C-7 positions. Studies on related structures, such as Thiazolo[5,4-b]pyridine-6-carboxylic acid, have shown that electrophilic substitution, like nitration (HNO₃/H₂SO₄) and halogenation (Cl₂ or Br₂), can occur at the C-5 position.

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring, combined with the fused thiazole ring, makes certain positions susceptible to nucleophilic attack. The C-2 position on the thiazole ring, in particular, has been shown to undergo nucleophilic substitution with amines in the presence of reagents like sodium hydride in DMSO.

Strategic functionalization at various positions of the thiazolo[5,4-b]pyridine core is essential for developing derivatives with specific properties.

C-2 Position: This position is a key site for introducing diversity. A common strategy involves converting the 2-amino derivative into a 2-bromo intermediate via a Sandmeyer-type reaction using copper(II) bromide and an alkyl nitrite. mdpi.comnih.gov This 2-bromo derivative serves as a versatile precursor for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce various aryl and heteroaryl substituents. nih.gov Direct nucleophilic substitution of other leaving groups at C-2 is also a viable pathway.

C-5 Position: The C-5 position can be functionalized through electrophilic substitution reactions as previously mentioned. The introduction of nitro or halo groups at this site provides a handle for further transformations, including reduction to an amino group or participation in cross-coupling reactions. The functionalization of the C-5 position has been explored in the development of kinase inhibitors. nih.gov

C-6 Position: Functionalization at C-6 primarily revolves around the derivatization of the existing hydroxyl group, as detailed in section 3.1. Studies have also reported the synthesis of derivatives with different functionalities at this position, highlighting its importance in modulating biological activity. nih.gov

Table 3: Summary of Functionalization Strategies

PositionReaction TypeExample Reagents/ConditionsResulting Functional Group
C-2 Nucleophilic SubstitutionAmines, NaH, DMSO 2-Amino derivatives
C-2 Suzuki Cross-CouplingAryl boronic acids, Pd catalyst (e.g., Pd(dppf)Cl₂) nih.gov2-Aryl derivatives
C-5 Electrophilic NitrationHNO₃/H₂SO₄, 0–5°C 5-Nitro group
C-5 Electrophilic HalogenationCl₂ or Br₂ in acetic acid 5-Halo group
C-6 O-AlkylationAlkyl halide, K₂CO₃, DMF6-Alkoxy group

Functional Group Interconversions and Scaffold Modifications

The hydroxyl group at the 6-position of the thiazolo[5,4-b]pyridine core is a key site for functional group interconversions, enabling the synthesis of a diverse range of derivatives. Furthermore, the fused heterocyclic system itself can undergo various modifications, allowing for extensive exploration of the chemical space around this scaffold.

The pyridone-hydroxypyridine tautomerism is a significant consideration in the reactivity of this compound. While 2- and 4-hydroxypyridines predominantly exist as their pyridone tautomers, 3-hydroxypyridine (B118123) favors the hydroxyl form. researchgate.netnih.govalmerja.comacs.org Given the position of the hydroxyl group at the 6-position of the thiazolo[5,4-b]pyridine ring (analogous to a 3-hydroxypyridine), it is expected to exist primarily in the phenol-like form, influencing its reactivity. researchgate.net

Functionalization of the Hydroxyl Group:

The hydroxyl group can be derivatized through several common reactions:

O-Alkylation: The formation of ethers from the hydroxyl group can be achieved under various conditions. For instance, Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide, is a common method. scirp.orgscirp.org The use of phase-transfer catalysts or greener methods in aqueous micellar media has also been reported for the O-alkylation of hydroxypyridines. scirp.orgscirp.org Another approach involves the use of epoxides in the presence of Lewis acids to yield O-alkylated products. tandfonline.comtandfonline.com

O-Acylation: Ester derivatives can be synthesized by reacting the hydroxyl group with acylating agents such as acid chlorides or anhydrides. However, the potential for N-acylation in the pyridine ring needs to be considered, and reaction conditions may need to be optimized to favor O-acylation. chemicalforums.com

Conversion to Halogen: The hydroxyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃) or phosgene. wikipedia.orgnih.gov This transformation is valuable as the resulting chloropyridine is a versatile intermediate for nucleophilic substitution reactions, allowing the introduction of a wide range of functionalities. wikipedia.org

Scaffold Modifications:

The thiazolo[5,4-b]pyridine core itself can be modified at various positions. While this article focuses on the derivatization of the 6-ol, it is important to note that other positions on the scaffold are also reactive.

Substitution on the Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although the thiazole ring's electron-withdrawing nature might influence the regioselectivity and reactivity. Functionalization at other positions of the pyridine ring can be achieved through multi-step synthetic sequences starting from appropriately substituted precursors. nih.govnih.gov

Substitution on the Thiazole Ring: The thiazole ring can also be a site for modification, often through the synthesis of the scaffold from pre-functionalized building blocks.

Scaffold Hopping: This medicinal chemistry strategy involves replacing the core scaffold with a bioisosteric equivalent to discover new compounds with improved properties. nih.govresearchgate.netacs.orgacs.org While not a direct derivatization of this compound, this approach highlights the potential to explore related heterocyclic systems.

Research Findings on Derivatization:

While specific studies focusing exclusively on the derivatization of this compound are limited, related research on the broader thiazolo[5,4-b]pyridine class provides valuable insights. For instance, a patent describes the synthesis of Thiazolo[5,4-b]pyridin-6-yl-methanol from the corresponding methyl ester. This alcohol can then be oxidized to the aldehyde, demonstrating that functional group transformations at the 6-position are feasible.

The following table summarizes potential derivatization reactions of this compound based on the known reactivity of hydroxypyridines and related heterocyclic systems.

Reaction Type Reagents and Conditions Product Type Potential Application
O-AlkylationAlkyl halide, Base (e.g., NaH, K₂CO₃)EtherModulation of physicochemical properties
Epoxide, Lewis Acid (e.g., CdI₂/BF₃·OEt₂)Hydroxyalkyl etherIntroduction of further functionalization sites
O-AcylationAcyl halide or Anhydride, Base (e.g., Pyridine)EsterProdrug strategies, modification of biological activity
Conversion to HalogenPOCl₃ or Phosgene6-Chlorothiazolo[5,4-b]pyridineIntermediate for nucleophilic substitution
Nucleophilic Substitution (on 6-chloro derivative)Amines, Thiols, Alcohols6-Amino, 6-Thio, 6-Alkoxy derivativesDiverse functionalization for SAR studies

Advanced Spectroscopic Characterization and Structural Elucidation of Thiazolo 5,4 B Pyridin 6 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Thiazolo[5,4-b]pyridine (B1319707) derivatives. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are utilized to map the complete chemical structure.

A comprehensive analysis of the Thiazolo[5,4-b]pyridine scaffold is achieved by correlating proton and carbon signals using a suite of NMR experiments.

¹H and ¹³C NMR: These fundamental experiments identify the chemical environments of all hydrogen and carbon atoms in the molecule. For instance, in the analog janthinedine A, the ¹H NMR spectrum shows characteristic signals for the pyridine (B92270) and substituted benzene (B151609) moieties, while the ¹³C NMR spectrum reveals key resonances for carbonyl and sp² quaternary carbons within the fused heterocyclic system. nih.govacs.org

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of protonated carbons. In the analysis of janthinedine A, HSQC spectra were crucial for linking the proton signals to their corresponding carbon atoms in the thiazolopyridine and benzoyl groups. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. A critical COSY cross-signal between H-4 and H-5 in janthinedine A confirmed their vicinal relationship on the pyridine ring, which is a signature of the thiazolo[5,4-b]pyridine moiety. nih.govacs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect protons that are close in space, providing crucial information about the molecule's three-dimensional structure and stereochemistry. In the study of ar-bisabol sesquiterpenes produced alongside thiazolopyridine alkaloids, NOESY correlations were essential for determining the relative configurations of stereocenters. nih.gov For example, correlations between H-10 and H-2, and between H-9β and H₃-14 helped establish the relative stereochemistry of the tetrahydrofuran (B95107) ring in related analogs. nih.gov

A representative dataset for the thiazolo[5,4-b]pyridine analog, janthinedine A, is presented below. nih.govacs.org

NMR Spectroscopic Data for Janthinedine A (in DMSO-d₆)

Position δC (ppm) δH (ppm, J in Hz) Key HMBC Correlations Key COSY Correlations
2 169.4
3a 147.5 H-5
4 134.6 8.57 (d, 8.5) C-6, C-7a H-5
5 120.9 7.80 (d, 8.5) C-3a, C-6, C-7a H-4
6 163.7 H-4, H-5, H-8
7a 159.2 H-4
8 65.8 4.85 (s) C-5, C-6
1' 183.8 H-3', H-7'
2' 127.1 H-4', H-6'
3', 7' 135.3 8.53 (d, 8.9) C-1', C-5' H-4', H-6'
4', 6' 116.5 6.93 (d, 8.9) C-2' H-3', H-7'

The precise arrangement of substituents (regiochemistry) and their spatial orientation (stereochemistry) are determined using multi-dimensional NMR. HMBC is particularly powerful for establishing regiochemistry. For example, in janthinedine A, the benzoyl group was assigned to the C-2 position based on the similarity of the C-2 and C-1' chemical shifts to known phenyl(thiazolo[5,4-b]pyridin-2-yl)methanone structures. nih.govacs.org Furthermore, HMBC correlations from the oxygenated methylene (B1212753) protons (H-8) to carbons C-5 and C-6 definitively placed this substituent at the C-6 position. nih.govacs.org

NOESY is the primary NMR method for elucidating stereochemistry. For complex natural product analogs isolated with thiazolopyridines, NOESY correlations were used to define the relative configurations. For instance, key NOESY cross-peaks established the co-facial orientation of specific protons on a tetrahydrofuran ring in an associated compound. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a critical technique used to determine the molecular weight and elemental formula of a compound, with its fragmentation patterns providing valuable structural clues.

HRMS provides a highly accurate mass measurement, which allows for the determination of a compound's elemental formula. This is a standard and essential step in the characterization of novel Thiazolo[5,4-b]pyridine derivatives. The molecular formula is calculated based on the precise mass-to-charge ratio (m/z) and compared with the theoretical value. This technique was used to confirm the molecular formulas for a wide array of Thiazolo[5,4-b]pyridine analogs. mdpi.com

HRMS Data for Representative Thiazolo[5,4-b]pyridine Analogs

Compound Molecular Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
Janthinedine A C₁₄H₁₀N₂O₃S 287.0485 287.0484 nih.govacs.org
19a C₂₃H₂₁F₂N₄O₄S₂ 519.0967 519.0970 mdpi.com
19d C₁₇H₂₀N₅O₄S₂ 422.0951 422.0944 mdpi.com

Analysis of the fragmentation patterns in the mass spectrum (MS/MS) can help to confirm a proposed structure. The molecule breaks apart in a predictable manner, and the resulting fragment ions provide evidence for specific structural motifs. For example, in the analysis of a related thiazolopyridine derivative, the molecular ion peak was observed, and the base peak in the spectrum corresponded to the loss of an aryl group, which is a characteristic fragmentation pathway that helps to confirm the presence of this substituent. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide powerful evidence for a chemical structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of structure and absolute stereochemistry. This technique determines the precise spatial arrangement of atoms in the solid state.

The structure of the thiazolo[5,4-b]pyridine alkaloid, janthinedine A, was unequivocally determined through single-crystal X-ray diffraction, which confirmed the connectivity established by NMR and MS. nih.govacs.org Similarly, the crystal structures of several thiazolo-pyridine dicarboxylic acid derivatives have been determined by single-crystal X-ray diffraction, revealing details about their crystal packing and intermolecular interactions, such as hydrogen bonds. semanticscholar.org For these derivatives, the crystallographic analysis identified monoclinic (P21/c) and triclinic (P-1) space groups, providing a complete picture of their solid-state architecture. semanticscholar.org

Single-Crystal X-ray Diffraction for Absolute and Relative Configuration

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the molecular structure of crystalline solids, providing precise bond lengths, bond angles, and the absolute and relative configuration of chiral centers.

Research on analogs of the thiazolo[5,4-b]pyridine scaffold has utilized this technique to elucidate their complex three-dimensional structures. For instance, a study on thiazolo-pyridine dicarboxylic acid (TPDCA) derivatives resulted in the successful crystallization and structural determination of four novel compounds. acs.orgnih.govresearchgate.net The analysis confirmed their crystal systems and space groups, revealing intricate networks of hydrogen bonds that dictate their solid-state packing. acs.orgnih.govresearchgate.net For example, compounds designated as (1) and (2) were found to crystallize in the monoclinic space groups P2₁ and P2₁/c, respectively, while compounds (3) and (4) crystallized in the triclinic space group P1̅. acs.orgnih.govresearchgate.net

The data obtained from these studies are fundamental for understanding the structure-property relationships within this class of compounds.

Table 1: Crystallographic Data for Selected Thiazolo[5,4-b]pyridine Analogs

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) Ref.
Janthinedine A (1) C₁₅H₁₀N₂O₃S Orthorhombic P2₁2₁2₁ 8.1634(2) 10.6053(3) 15.6843(4) acs.org
TPDCA Derivative (1) 2(C₉H₇NO₅S)·H₂O Monoclinic P2₁ 6.2294(13) 12.339(3) 13.435(3) acs.org
TPDCA Derivative (2) (C₉H₇NO₅S)C₅H₉NO Monoclinic P2₁/c 11.218(2) 10.380(2) 14.167(3) acs.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD))

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful method for investigating the stereochemical features of chiral molecules in solution. encyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light by a chromophore, providing information about the absolute configuration of stereogenic centers. encyclopedia.pub

For complex natural products containing the thiazolopyridine core, ECD has been instrumental in structural elucidation. In the study of ar-bisabol sesquiterpenes produced by the endophytic fungus Penicillium janthinellum, ECD was used to determine the absolute stereochemistry of several new compounds. acs.org The absolute configuration of janthinepene B (3) was deduced by comparing its experimental ECD spectrum to that of janthinepene A (2), whose configuration had been confirmed by X-ray diffraction. acs.orgnih.gov The similarity in their ECD curves indicated they possessed the same absolute stereochemistry. acs.orgnih.gov This comparative approach was extended to other isolated analogs, janthinepenes C-G. acs.orgnih.gov

Table 2: Electronic Circular Dichroism (ECD) Data for Selected Thiazolopyridine Analogs

Compound Solvent λmax (nm) (Δε) Ref.
Janthinepene E (6) MeOH 201 (+7.17), 236 (-0.90) acs.orgnih.gov
Janthinepene F (7) MeOH 203 (+10.51), 236 (-1.29) nih.gov

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present. For thiazolo[5,4-b]pyridine derivatives, IR spectroscopy is routinely used to confirm the presence of key structural motifs and to monitor reaction progress.

The IR spectra of these compounds exhibit characteristic absorption bands corresponding to specific bond vibrations. For example, in a series of novel 2,4-difluoro-N-(pyridin-3-yl)benzenesulfonamide derivatives of thiazolo[5,4-b]pyridine, characteristic bands were observed for N-H stretching (around 3268 cm⁻¹), C-H aromatic and aliphatic stretching (2922-2844 cm⁻¹), and various fingerprint region absorptions corresponding to the heterocyclic core and sulfonyl groups (1567-661 cm⁻¹). mdpi.com The presence or absence of certain bands can be diagnostic; for instance, the disappearance of a carbonyl stretching band was used to confirm the successful cyclization of acyclic precursors into thiazolo[3,2-b] acs.orgsci-hub.senih.govtriazole derivatives. farmaciajournal.com

In another study, the IR spectrum of a bis-thiazolopyridine showed key absorptions for an amino group (3417 cm⁻¹), aliphatic C-H (2923 cm⁻¹), a cyano group (2198 cm⁻¹), and thiazolinone carbonyl groups (1712 and 1651 cm⁻¹), confirming its structural features. farmaceut.org

Table 3: Characteristic Infrared (IR) Absorption Frequencies for Selected Thiazolo[5,4-b]pyridine Analogs

Compound Class/Derivative Functional Group Wavenumber (cm⁻¹) Ref.
2,4-Difluoro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-3-yl)benzenesulfonamide N-H Stretch ~3183 mdpi.com
2,4-Difluoro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-3-yl)benzenesulfonamide C-H (aliphatic) ~2922, 2854 mdpi.com
2,4-Difluoro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-3-yl)benzenesulfonamide C=N/C=C Stretch ~1602 mdpi.com
Substituted 7-hydroxy acs.orgresearchgate.netthiazolo[4,5-b]pyridin-5(4H)-ones C≡N Stretch 2188-2204 sci-hub.se
Substituted 7-hydroxy acs.orgresearchgate.netthiazolo[4,5-b]pyridin-5(4H)-ones N-H₂ Stretch 3160-3452 sci-hub.se
Thiazolopyrimidine Derivatives C≡N Stretch ~2213 nih.gov
Thiazolopyrimidine Derivatives C=O Stretch ~1695 nih.gov

Electronic Spectroscopy (e.g., UV-Visible Absorption and Emission Spectroscopy)

Electronic spectroscopy provides valuable information on the conjugated π-electron systems within the thiazolo[5,4-b]pyridine framework. UV-Visible absorption spectra reveal the wavelengths at which the molecule absorbs light, promoting electrons to higher energy orbitals. msu.edu

Studies on isothiazolo[5,4-b]pyridine (B1251151) have shown that its UV spectrum consists of two main absorption bands, with the long-wavelength band appearing around 298 nm (log ε 3.65) and a more intense β-band at 228 nm (log ε 4.41) in ethanol. cdnsciencepub.com The spectral characteristics are similar to those of 1,6- and 1,7-naphthyridine, indicating comparable electronic systems. cdnsciencepub.com The position and intensity of these bands are sensitive to substitution on the heterocyclic ring.

Some thiazolopyridine derivatives also exhibit fluorescence. Research on certain thiazolopyrimidine analogs showed UV-Vis absorption spectra in the 250–500 nm range, with fluorescence properties dependent on the nature of the substituents. nih.govd-nb.info For example, a 2-carboxymethylthio derivative was found to have a high quantum yield (φf) of 0.73, absorbing maximally at 326 nm and emitting at 420 nm in 1,4-dioxane. nih.gov This highlights the potential for tuning the photophysical properties of the thiazolopyridine scaffold for applications in materials science. nih.gov

Table 4: UV-Visible Absorption and Emission Data for Thiazolo[5,4-b]pyridine and its Analogs

Compound Solvent λabs (nm) (log ε) λem (nm) Quantum Yield (φf) Ref.
Isothiazolo[5,4-b]pyridine (6) Ethanol 228 (4.41), 255 (sh), 290 (sh), 298 (3.65) - - cdnsciencepub.com
Janthinepene E (6) MeOH 235 (4.12) - - acs.org
Thiazolopyrimidine Derivative (10) 1,4-Dioxane 326 420 0.73 nih.gov
Thiazolopyrimidine Derivative (9a) 1,4-Dioxane 326 480 0.20 nih.gov

Computational Chemistry and Theoretical Investigations of Thiazolo 5,4 B Pyridin 6 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, such as its stability, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While specific DFT studies on Thiazolo[5,4-b]pyridin-6-ol were not found in the provided search results, DFT has been applied to related heterocyclic systems to predict their behavior. For instance, studies on similar fused heterocyclic systems like thiazolo[5,4-d]thiazoles and pyrazolo[3,4-b]pyridines utilize DFT to calculate fundamental properties. mdpi.comrsc.orgresearchgate.net

Molecular Modeling and Simulation

Molecular modeling techniques are essential for visualizing and understanding the interactions between a small molecule (ligand) and its macromolecular target, typically a protein.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method has been extensively used to study derivatives of the thiazolo[5,4-b]pyridine (B1319707) scaffold, identifying them as potent inhibitors for several protein kinases implicated in cancer. mdpi.comnih.govmdpi.com

Docking studies have revealed that the thiazolo[5,4-b]pyridine core can act as a hinge-binding motif. For example, in the context of phosphoinositide 3-kinase (PI3K) inhibitors, the N-heterocyclic core of a derivative was shown to be directly involved in binding through key hydrogen bond interactions. mdpi.com Similarly, when targeting the B-Raf kinase, the mdpi.comnih.gov-thiazolo-[5,4-b]-pyridine-2-amine moiety forms crucial hydrogen bonds with the carbonyl and NH groups of a cysteine residue (Cys532) in the hinge region of the kinase. mdpi.com The scaffold also fits into a hydrophobic cleft, contributing to the stability of the ligand-protein complex. mdpi.com Docking of derivatives against c-KIT kinase revealed that certain substitutions, such as a 3-trifluoromethyl group, fit well into a hydrophobic binding pocket, explaining their inhibitory activity. nih.gov

Target ProteinKey Interactions with Thiazolo[5,4-b]pyridine ScaffoldReference
c-KIT Kinase The 3-trifluoromethyl group on a derivative fits into a hydrophobic binding pocket. nih.gov
PI3Kα Kinase The N-heterocyclic core is directly involved in binding via key hydrogen bonds. mdpi.com
B-Raf Kinase The pyridine-2-amine moiety forms hydrogen bonds with Cys532 in the hinge region; the core is positioned in a hydrophobic cleft. mdpi.com
KDR (VEGFR2) The scaffold core is positioned in a hydrophobic pocket; the amide moiety forms hydrogen bonds with Asp1046 and Glu885. mdpi.com

Computational methods are also used to analyze the possible conformations of a ligand and to predict its most likely binding mode within a protein's active site. The accuracy of these predictions is often validated by comparing the computationally docked pose with an experimentally determined co-crystallized structure. For a thiazolo[5,4-b]pyridine derivative targeting both B-Raf and KDR kinases, the root mean-square deviation (RMSD) between the docked conformation and the crystal structure ligand was found to be minimal (0.4967 Å for B-Raf and 0.2836 Å for KDR), indicating a high degree of accuracy for the docking protocol in reproducing the experimental binding mode. mdpi.com

Studies have shown that thiazolo[5,4-b]pyridine derivatives can adopt distinct binding modes depending on the target kinase. For example, the 4-nitrogen of the scaffold can serve as a hinge-binding motif for PI3K inhibitors, while the 1-nitrogen and the 2-amino group are responsible for hydrogen bonding with the ITK kinase hinge region. nih.gov This conformational flexibility allows the scaffold to be adapted for various targets by functionalizing different positions. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, particularly molecular docking, are integral to interpreting and guiding SAR.

Research on thiazolo[5,4-b]pyridine derivatives has yielded significant SAR insights. In the development of c-KIT inhibitors designed to overcome drug resistance, a systematic study of 31 novel derivatives led to the identification of compound 6r as a potent inhibitor. nih.govnih.gov The SAR studies, supported by molecular docking, showed that substitutions at the R1 position were critical, with a 3-(trifluoromethyl)phenyl group showing moderate activity. nih.gov

For PI3Kα inhibitors, SAR studies demonstrated that a sulfonamide functionality was a key structural unit for activity. mdpi.com Furthermore, the nature of the group attached to the thiazolo[5,4-b]pyridine core was found to be crucial; replacing a pyridyl group with a phenyl group resulted in a significant drop in inhibitory potency. mdpi.com These findings highlight the importance of specific substitutions and how they influence the interaction with the target protein, information that is rationalized through computational binding mode analysis.

TargetStructural Modification on Thiazolo[5,4-b]pyridineImpact on ActivityReference
c-KIT Kinase Introduction of a 3-(trifluoromethyl)phenyl group at R1.Resulted in moderate enzymatic inhibitory activity. nih.gov
PI3Kα Kinase Replacement of a pyridyl group with a phenyl group.Led to a significant decrease in inhibitory activity. mdpi.com
PI3Kα Kinase Incorporation of a sulfonamide functionality.Proved to be important for potent inhibitory activity. mdpi.com

Biomolecular Interactions and Molecular Mechanisms of Thiazolo 5,4 B Pyridin 6 Ol Derivatives

Target-Specific Enzyme Inhibition

Research has primarily centered on the inhibitory activity of these derivatives against two major classes of enzymes: Phosphoinositide 3-Kinases (PI3K) and the c-KIT receptor tyrosine kinase.

Thiazolo[5,4-b]pyridine (B1319707) derivatives have emerged as potent inhibitors of the PI3K enzyme family. mdpi.com The PI3K signaling pathway is fundamental in regulating cell growth, proliferation, and survival, and its aberrant activation is a key driver in many cancers. mdpi.comoncotarget.com A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized, demonstrating powerful PI3K inhibitory activity. mdpi.comresearchgate.net

Structure-activity relationship (SAR) studies have highlighted that a pyridyl group attached to the thiazolo[5,4-b]pyridine core is a crucial structural unit for potent PI3Kα inhibitory activity; replacing it with a phenyl group leads to a significant drop in activity. mdpi.comresearchgate.net Furthermore, the presence of a sulfonamide functional group was found to be important for high inhibitory potency. mdpi.comresearchgate.net

One representative compound, 19a , exhibited extremely strong inhibitory activity against PI3Kα with an IC₅₀ value of 3.6 nM. mdpi.comresearchgate.net Further investigation into its isoform selectivity revealed potent, nanomolar inhibition of PI3Kα, PI3Kγ, and PI3Kδ. Notably, its inhibitory effect on PI3Kβ was approximately 10-fold weaker, indicating a degree of isoform selectivity. mdpi.comresearchgate.net

Inhibitory Activity of Compound 19a against PI3K Isoforms
PI3K IsoformIC₅₀ (nM)
PI3Kα3.4
PI3Kβ>30
PI3Kγ1.8
PI3Kδ2.5

Molecular docking studies have provided insights into how these derivatives interact with their target enzymes. Docking analysis of compound 19a within the ATP binding pocket of the PI3Kα kinase revealed that the N-heterocyclic core of the molecule is directly involved in binding through crucial hydrogen bond interactions. mdpi.comresearchgate.net This structural understanding confirms that the thiazolo[5,4-b]pyridine scaffold serves as a key anchor, fitting well into the kinase's binding site and facilitating potent inhibition. mdpi.com

The PI3K/AKT/mTOR pathway is a central signaling cascade that, when constitutively activated, promotes a malignant phenotype. oncotarget.com The PI3Ks are lipid kinases that trigger this cascade. oncotarget.com By potently inhibiting PI3K, thiazolo[5,4-b]pyridine derivatives can effectively block this entire downstream signaling pathway. mdpi.comsemanticscholar.org The inhibition of PI3K prevents the phosphorylation of its downstream targets, including the central mediator Akt, thereby disrupting signals that lead to cell growth, protein synthesis, and survival. oncotarget.com This mechanism makes PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold a promising approach for targeted cancer therapy. mdpi.comresearchgate.net

The c-KIT receptor tyrosine kinase is another critical target in cancer therapy, especially for gastrointestinal stromal tumors (GIST), where activating mutations are common. nih.govdntb.gov.ua Thiazolo[5,4-b]pyridine derivatives have been successfully developed as potent c-KIT inhibitors, with a particular focus on overcoming resistance to existing drugs like imatinib (B729). nih.govnih.gov

Systematic SAR studies on a series of 31 novel thiazolo[5,4-b]pyridine derivatives led to the identification of potent c-KIT inhibitors. nih.govnih.gov These studies involved modifying substituents on the core scaffold to optimize inhibitory activity. For instance, exploration of the R₁ group on the thiazolo[5,4-b]pyridine scaffold showed that a 3-(trifluoromethyl)phenyl group resulted in moderate enzymatic inhibitory activity (IC₅₀ = 9.87 μM). nih.gov Molecular docking suggested this group fits well into a hydrophobic binding pocket of the enzyme. nih.gov This research culminated in the identification of derivative 6r as a highly potent c-KIT inhibitor. nih.govresearchgate.net The study was the first to report functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold to identify novel c-KIT inhibitors. nih.gov

A significant challenge in GIST treatment is the emergence of secondary mutations in c-KIT that confer resistance to imatinib. nih.gov Research has demonstrated that thiazolo[5,4-b]pyridine derivatives can overcome this resistance. nih.govnih.gov The lead compound, 6r , was found to be particularly potent against the imatinib-resistant c-KIT V560G/D816V double mutant. nih.govnih.gov

Compound 6r showed significantly higher enzymatic and anti-proliferative activities compared to imatinib against this resistant mutant. nih.gov This suggests that these derivatives utilize a binding mode that is effective even when the target protein is altered. The blockade of the c-KIT downstream signaling by these compounds leads to the induction of apoptosis and cell cycle arrest in cancer cells. nih.govdntb.gov.uaresearchgate.net

Comparative Activity against Imatinib-Resistant c-KIT
CompoundEnzymatic Inhibition (IC₅₀) against c-KIT V560G/D816V Mutant (μM)Anti-proliferative Activity (GI₅₀) on HMC1.2 cells (c-KIT V560G/D816V) (μM)
Imatinib>38.127.1
6r 4.771.15

c-KIT Tyrosine Kinase Inhibition

Downstream Signaling Pathway Blockade

Certain thiazolo[5,4-b]pyridine derivatives have demonstrated the ability to block downstream signaling pathways. For instance, the derivative 6r has been shown to attenuate the proliferation of cancer cells by blocking the downstream signaling of c-KIT. nih.govnih.gov This blockade leads to the induction of apoptosis and cell cycle arrest. nih.govnih.gov Similarly, other derivatives of this scaffold act as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways related to cancer. By inhibiting PI3K, these compounds effectively block downstream signaling involved in cell proliferation and survival.

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) Inhibition

The thiazolo[5,4-b]pyridine scaffold has been utilized to develop potent inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a key target in non-small cell lung cancer (NSCLC).

A significant challenge in EGFR-TK inhibitor therapy is the emergence of resistance mutations. Novel thiazolo[5,4-b]pyridine derivatives have been rationally designed and synthesized to target these resistant forms of EGFR-TK. nih.gov A notable example is compound 10k , which has shown remarkable potency against the HCC827, NCI-H1975, and A-549 cancer cell lines, with IC50 values comparable to the clinically approved drug Osimertinib. nih.gov Molecular docking studies have revealed that these compounds form crucial interactions, including hydrogen bonding with Cys797, which is indicative of potential target engagement. nih.gov

Mechanistic studies have confirmed that active thiazolo[5,4-b]pyridine derivatives, such as compound 10k , function as inhibitors of EGFR-TK autophosphorylation in cancer cells. nih.gov Furthermore, this inhibition of autophosphorylation is linked to the induction of apoptosis. Compound 10k was observed to induce significant early and late apoptosis in cancer cells compared to control conditions. nih.gov

Other Kinase Families as Potential Targets

The versatility of the thiazolo[5,4-b]pyridine scaffold extends to its ability to target other important kinase families implicated in cancer.

The thiazolo[5,4-b]pyridine scaffold has been successfully used to create inhibitors for a variety of kinases, including ITK, BCR-ABL, RAF, and VEGFR2. nih.gov The binding modes of these derivatives are diverse and depend on the specific target kinase. nih.gov For example, the 4-nitrogen of the thiazolo[5,4-b]pyridine can act as a hinge-binding motif for PI3K inhibitors. nih.gov In contrast, for ITK inhibitors, the 1-nitrogen and the 2-amino group of the scaffold form hydrogen bonds with the kinase hinge region. nih.gov Furthermore, functionalization at the 5-position of the thiazolo[5,4-b]pyridine ring has been explored to target the ATP-binding sites of BCR-ABL, RAF, and VEGFR2. nih.gov Docking studies with B-Raf and KDR (VEGFR2) have shown that the nih.govnih.gov-thiazolo-[5,4-b]-pyridine core can bind to the DFG-out conformation, forming hydrogen bonds with key cysteine residues in the hinge region. mdpi.com

Antimicrobial Activity Studies

In addition to their anticancer properties, some thiazolo[5,4-b]pyridine derivatives have exhibited promising antimicrobial activity. Studies have shown that certain derivatives are effective against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM. A newly discovered thiazolo[5,4-b]pyridine alkaloid, janthinedine A , isolated from an endophytic fungus, has also been evaluated for its antimicrobial properties against various agricultural pathogenic fungi and clinically drug-resistant bacteria. acs.org

Evaluation against Agricultural Pathogens and Drug-Resistant Bacterial Strains

Thiazolo[5,4-b]pyridine derivatives have been investigated for their potential as antimicrobial agents against a variety of pathogens, including those affecting agriculture and clinically relevant drug-resistant bacterial strains.

One notable study focused on the naturally occurring thiazolo[5,4-b]pyridine alkaloid, Janthinedine A , which was isolated from the endophytic fungus Penicillium janthinellum. acs.org This compound, along with other metabolites from the fungus, was evaluated for its antimicrobial activity against seven agricultural pathogenic fungi and eight clinically drug-resistant bacteria. acs.org The discovery of Janthinedine A highlights the potential of natural sources in providing novel scaffolds for antimicrobial drug development. acs.org

Synthetic derivatives of the thiazolopyridine scaffold have also demonstrated promising antibacterial properties. For instance, a series of thiazole-fused bisnoralcohol derivatives were synthesized and screened for their antibacterial activity. acs.org One of these compounds showed inhibitory activity against Staphylococcus aureus strains with a minimum inhibitory concentration (MIC) of 32 μg/mL and also moderately inhibited the growth of Staphylococcus epidermidis. acs.org Importantly, this active compound was found to be non-cytotoxic and non-hemolytic, suggesting a favorable preliminary safety profile. acs.org

Furthermore, research into thiazolopyridine ureas identified them as a novel class of antitubercular agents that act by inhibiting DNA Gyrase B. acs.org These compounds have shown bactericidal effects in vitro and efficacy in animal models of tuberculosis, indicating their potential for treating drug-resistant Mycobacterium tuberculosis. acs.org

The structural similarity of thiazolopyridines to purines suggests they may interfere with essential biological pathways in pathogens. pensoft.netbiointerfaceresearch.comresearchgate.net This bioisosteric relationship is a key consideration in the design of new antimicrobial agents based on the thiazolopyridine core.

Characterization of Naturally Occurring Thiazolopyridine Alkaloids (e.g., Janthinedine A)

A significant development in the field has been the isolation and characterization of Janthinedine A , the first natural product to feature the thiazolo[5,4-b]pyridine skeleton. acs.org This novel alkaloid was extracted from the endophytic fungus Penicillium janthinellum, found in Taxus wallichiana var. chinensis. nih.gov

The structure of Janthinedine A was determined through extensive spectroscopic analysis, including high-resolution electrospray ionization mass spectrometry (HRESIMS), which established its molecular formula as C₁₄H₁₀N₂O₃S. acs.org Further elucidation using 1H and 13C NMR, along with 2D NMR techniques like COSY and HMBC, revealed its unique chemical architecture. acs.orgnih.gov The structure consists of a 4-substituted benzoyl group attached to a 2-substituted thiazolo[5,4-b]pyridin-5-ylmethanol. acs.orgnih.gov The final structure was confirmed by single-crystal X-ray diffraction. acs.org

The discovery of Janthinedine A is noteworthy as it expands the known diversity of natural alkaloids and provides a new chemical scaffold for potential drug discovery. acs.org The biosynthetic pathways of such naturally occurring alkaloids are complex and are a subject of ongoing research, with advances in genomics and metabolomics paving the way for a deeper understanding. frontiersin.org

Antioxidant Properties of Thiazolopyridine Derivatives

Several studies have highlighted the antioxidant potential of thiazolopyridine derivatives. pensoft.netpensoft.netnuph.edu.ua This activity is often attributed to their ability to scavenge free radicals, which are implicated in various diseases and cellular damage. pensoft.net

A common method to evaluate the antioxidant capacity of these compounds is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. pensoft.netpensoft.netnuph.edu.ua In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution. pensoft.net

For example, a series of novel (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives were synthesized and showed promising antioxidant activity in the DPPH assay. pensoft.netresearchgate.net Similarly, another study on novel thiazolo[4,5-b]pyridine-2-ones also demonstrated their potential as antioxidant agents. nuph.edu.ua The findings from these studies suggest that the thiazolopyridine scaffold is a promising starting point for the development of new antioxidant compounds. nuph.edu.uadntb.gov.ua

The isosteric similarity of thiazolopyridines to purine (B94841) and pyrimidine (B1678525) bases is believed to contribute to their wide range of biological activities, including their antioxidant properties. pensoft.net

Enzyme Inhibition and Protein Interaction Studies (General)

The thiazolopyridine scaffold has been identified as a versatile core for the design of various enzyme inhibitors. acs.orgmdpi.comnih.gov Their ability to interact with the active sites of enzymes makes them attractive candidates for drug development.

One area of significant research is the inhibition of kinases. For instance, novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been synthesized and shown to be potent phosphoinositide 3-kinase (PI3K) inhibitors. mdpi.com One representative compound exhibited an IC50 value of 3.6 nM against PI3Kα. mdpi.comresearchgate.net Docking studies revealed that the N-heterocyclic core of this compound forms key hydrogen bond interactions within the kinase's active site. mdpi.comresearchgate.net Thiazolo[5,4-b]pyridine derivatives have also been explored as inhibitors of other kinases such as c-KIT, ITK, BCR-ABL, RAF, and VEGFR2. nih.gov

Thiazolopyridine derivatives have also been investigated as inhibitors of other enzyme classes. For example, they have been designed as monoamine oxidase B (MAO-B) inhibitors for potential use in treating Parkinson's disease. nih.gov Structure-activity relationship studies showed that replacing an oxazolopyridine core with a thiazolopyridine core significantly improved inhibitory activity, with one compound showing an IC50 value of 26.5 nM. nih.gov Molecular docking suggested that van der Waals interactions in the active site of human MAO-B contributed to the enhanced activity of the thiazolopyridine derivatives. nih.gov

Furthermore, thiazolopyridine ureas have been identified as inhibitors of DNA gyrase B, a key enzyme in bacterial DNA replication, making them promising antitubercular agents. acs.org

Design Considerations for Purine Bioisosteres

Thiazolopyridines are recognized as bioisosteres of purines, meaning they have a similar size and shape and can often elicit similar biological responses. pensoft.netbiointerfaceresearch.comresearchgate.net This bioisosteric relationship is a fundamental principle in the design of thiazolopyridine derivatives as potential therapeutic agents. researchgate.net

The rationale behind using thiazolopyridines as purine bioisosteres lies in their ability to mimic the natural purine bases (adenine and guanine) and interact with the biological targets of these purines, such as enzymes and receptors. jst.go.jp By replacing the purine core with a thiazolopyridine scaffold, medicinal chemists can create novel compounds with potentially improved pharmacological properties, such as enhanced activity, selectivity, or metabolic stability. jst.go.jp

For example, in the design of new CDK2 inhibitors, the purine scaffold of the lead compound Roscovitine was bioisosterically replaced with a thiazolopyridine ring system. jst.go.jp This modification aimed to position the new compound within the adenine (B156593) region of the ATP binding site of the enzyme, similar to the original lead compound. jst.go.jp This approach has been applied to the development of inhibitors for various other kinases as well. dmed.org.ua

The synthetic versatility of the thiazolopyridine system allows for functionalization at different positions, enabling the fine-tuning of the molecule's properties to optimize its interaction with the target protein. biointerfaceresearch.comresearchgate.net

Anti-inflammatory and Analgesic Properties of Derivatized Compounds

Thiazolopyridine derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. biointerfaceresearch.compensoft.netresearchgate.net The search for new and safer anti-inflammatory drugs is a major focus of research, as many currently available non-steroidal anti-inflammatory drugs (NSAIDs) have side effects. pensoft.net

The anti-inflammatory activity of thiazolopyridine derivatives is often evaluated in vivo using the carrageenan-induced rat paw edema model, a standard test for acute inflammation. pensoft.netpensoft.net In several studies, synthesized thiazolo[4,5-b]pyridine-2-one derivatives have shown considerable anti-inflammatory effects, with some compounds exhibiting activity comparable to or even exceeding that of the standard drug Ibuprofen. biointerfaceresearch.compensoft.net

Structure-activity relationship studies have shown that modifications at different positions of the thiazolopyridine ring can significantly influence the anti-inflammatory activity. pensoft.net For instance, substitutions at the N3 and C5 positions of the thiazolo[4,5-b]pyridin-2-one core have been shown to modulate the anti-inflammatory response. pensoft.net

The analgesic properties of thiazolopyridine derivatives have also been reported, often in conjunction with their anti-inflammatory effects. researchgate.netresearchgate.net This dual activity makes them attractive candidates for the development of new treatments for pain and inflammation. researchgate.net

Applications Beyond Biological Systems

Role as Synthetic Intermediates and Building Blocks

The thiazolo[5,4-b]pyridine (B1319707) core is a "privileged structure" that serves as a foundational template for the synthesis of more elaborate molecules. Its stable, fused-ring system can be systematically functionalized at various positions, allowing chemists to construct a diverse library of derivatives. nih.gov

Construction of Complex Polyheterocyclic Systems

The thiazolo[5,4-b]pyridine framework is a key building block for creating complex polyheterocyclic systems. researchgate.net Synthetic strategies often involve building the core ring system first and then introducing various substituents to tailor the final molecule's properties. For instance, multi-step syntheses have been developed starting from commercially available substituted pyridines, such as 2,4-dichloro-3-nitropyridine (B57353) or 3-amino-5-bromo-2-chloropyridine. nih.govnih.govmdpi.com

Once the core is formed, intermediates like 7-morpholinothiazolo[5,4-b]pyridin-2-amine can be subjected to further reactions, such as Suzuki coupling, to attach different aromatic or heterocyclic groups. nih.govmdpi.com This modular approach, where the thiazolo[5,4-b]pyridine unit acts as a central scaffold, is a powerful method for generating novel and complex chemical entities. nih.govmdpi.com Research has specifically noted the importance of functionalization at the 6-position of the scaffold to create new derivatives. nih.gov

Intermediate CompoundRole in SynthesisReference
3-amino-5-bromo-2-chloropyridineStarting material for the formation of the aminothiazole ring, a precursor to the fused thiazolo[5,4-b]pyridine system. nih.gov
2,4-dichloro-3-nitropyridineA versatile starting material where the chloro- and nitro- groups direct a sequence of substitution and cyclization reactions to build the thiazolo[5,4-b]pyridine skeleton. nih.govmdpi.com
7-morpholinothiazolo[5,4-b]pyridin-2-amineA key intermediate where the foundational scaffold is already formed, allowing for subsequent reactions (e.g., coupling) at the amino group to build more complex derivatives. nih.govmdpi.com

Advanced Materials Science

The inherent electronic and photophysical properties of fused heterocyclic systems make them attractive candidates for applications in materials science. ijnrd.org Derivatives of the thiazolo[5,4-b]pyridine scaffold are being explored for the development of novel functional materials.

Development of Materials with Tailored Electronic or Optical Properties

The potential of thiazolo[5,4-b]pyridine derivatives in materials science stems from their electronic structure, which features delocalized π-electron systems spanning the fused thiazole (B1198619) and pyridine (B92270) rings. This characteristic is fundamental for creating materials with specific electronic or optical functions. Research on isomeric structures like thiazolo[4,5-b]pyridines and thiazolo[5,4-d]thiazoles has demonstrated strong fluorescence, with potential applications in organic light-emitting diodes (OLEDs) and molecular electronics. rsc.org

The structural versatility of the thiazolo[5,4-b]pyridine scaffold allows for the systematic modification of these photophysical properties by introducing different substituents. This tunability is crucial for designing advanced materials with properties tailored for specific applications, such as sensors or components in optoelectronic devices.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. The structure of thiazolo[5,4-b]pyridin-6-ol, with its multiple heteroatoms and aromatic surfaces, provides numerous opportunities for forming such ordered assemblies.

Investigation of Non-Covalent Interactions for Supramolecular Assemblies

The thiazolo[5,4-b]pyridine scaffold is well-suited for participating in a variety of non-covalent interactions, which are the basis of molecular self-assembly and crystal engineering. The nitrogen and sulfur heteroatoms, along with the oxygen in the hydroxyl group of this compound, can act as hydrogen bond donors or acceptors. Furthermore, the flat, aromatic ring system is ideal for engaging in π-π stacking interactions.

Studies on related thiazolo-pyridine dicarboxylic acid derivatives have provided direct evidence of these interactions. acs.org X-ray diffraction analysis of their crystals revealed complex three-dimensional frameworks held together by a network of hydrogen bonds, including O–H···O and C–H···O interactions. acs.org These synergistic intermolecular forces govern the molecular packing in the solid state. rsc.org The ability of the thiazolo[5,4-b]pyridine core to form specific hydrogen bonds is also evident in its interactions with biological targets, where it can fit precisely into binding pockets. mdpi.com This inherent capacity for forming predictable, directional, non-covalent bonds makes the scaffold a valuable component for designing complex, self-assembling supramolecular structures. acs.org

Interaction TypeDescriptionResulting StructureReference
Hydrogen Bonding (O–H···O)Interactions involving hydroxyl groups and oxygen atoms from carboxyl or keto groups, as well as water molecules.Links individual molecules into chains and layers. acs.org
Hydrogen Bonding (C–H···O)Weaker hydrogen bonds between carbon-hydrogen groups and oxygen atoms.Contributes to the stability and specific packing of the overall 3D framework. acs.org
π-π StackingAttractive, non-covalent interactions between the aromatic rings of adjacent molecules.Promotes the ordered stacking of molecules in the crystal lattice.
Coordination ChemistryThe nitrogen and sulfur heteroatoms offer potential sites for coordination with metal ions.Formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net

Concluding Remarks and Future Research Trajectories

Current Challenges in Thiazolo[5,4-b]pyridin-6-ol Research

Furthermore, while the broader class of thiazolo[5,4-b]pyridines has been investigated for various biological targets, there is a lack of specific and in-depth studies on the "-ol" substituted analogue. Much of the existing research focuses on aminothiazolo[5,4-b]pyridines or derivatives with other functional groups at the 6-position. nih.gov This leaves a significant knowledge gap regarding the unique contributions of the hydroxyl group to the compound's physicochemical properties, metabolic stability, and interaction with biological targets. Overcoming these challenges will require the development of more efficient and scalable synthetic routes to improve accessibility and dedicated biological screening to elucidate the specific therapeutic potential of this compound.

Emerging Synthetic Strategies for Enhanced Accessibility and Sustainability

To address the synthetic challenges, researchers are exploring novel and more efficient methods for the construction of the thiazolo[5,4-b]pyridine (B1319707) scaffold. Recent advancements in synthetic organic chemistry offer promising avenues for improving the accessibility and sustainability of this compound and its derivatives.

Emerging strategies include the use of modern catalytic systems, such as palladium-catalyzed cross-coupling reactions like the Suzuki coupling, which have been successfully employed in the synthesis of related analogues. nih.govnih.gov These methods allow for the efficient formation of key carbon-carbon and carbon-heteroatom bonds, often with high yields and functional group tolerance. Additionally, multicomponent reactions, which enable the construction of complex molecules from three or more starting materials in a single step, are being investigated to streamline the synthesis of heterocyclic systems. researchgate.net

There is also a growing emphasis on green chemistry principles, focusing on the use of less hazardous reagents, alternative solvents, and energy-efficient reaction conditions, such as microwave irradiation. researchgate.net The development of solid-phase synthesis techniques for thiazolo[4,5-b]pyridine (B1357651) derivatives also presents a potential strategy that could be adapted for the this compound scaffold, allowing for high-throughput synthesis and purification. researchgate.net These modern synthetic approaches hold the key to overcoming the current limitations in accessibility and enabling more extensive research into the compound's properties and applications.

Unexplored Mechanistic Aspects of Biological Activity

The precise molecular mechanisms underlying the biological activity of this compound remain largely uncharted territory. While related thiazolo[5,4-b]pyridine derivatives have shown activity as inhibitors of enzymes like phosphoinositide 3-kinase (PI3K) and c-KIT, the specific interactions and inhibitory profile of the 6-ol substituted compound are not well understood. nih.govmdpi.com The hydroxyl group at the 6-position could potentially engage in key hydrogen bonding interactions within the active site of target proteins, leading to a unique inhibitory profile compared to other derivatives.

Future research should focus on detailed mechanistic studies to identify the specific cellular targets of this compound. This would involve a combination of in vitro enzymatic assays, cell-based signaling pathway analysis, and computational modeling. Molecular docking studies, for instance, could provide insights into the binding mode of the compound with various kinases and other enzymes, helping to rationalize its activity and guide the design of more potent and selective analogues. nih.govmdpi.com Elucidating these unexplored mechanistic aspects is crucial for understanding the full therapeutic potential of this compound and for the rational design of next-generation inhibitors.

Prospects in Interdisciplinary Research (e.g., Chem-Biology, Materials Science)

The unique structural and electronic properties of the thiazolo[5,4-b]pyridine scaffold open up exciting possibilities for its application in interdisciplinary research fields beyond medicinal chemistry.

In chemical biology , this compound and its derivatives could be developed as chemical probes to study complex biological processes. For instance, fluorescently labeled versions of the compound could be synthesized to visualize its subcellular localization and interaction with target proteins in real-time. The thiazolo[4,5-b]pyridine core has already been utilized in the development of fluorescent probes for detecting metal ions. This suggests that with appropriate functionalization, this compound could be adapted for similar applications.

In materials science , the fused heterocyclic system of thiazolo[5,4-b]pyridine imparts a degree of rigidity and planarity, which are desirable features for the development of organic electronic materials. The potential for these compounds to self-assemble and form ordered structures could be exploited in the design of organic semiconductors, light-emitting diodes (OLEDs), and sensors. The hydroxyl group of this compound offers a convenient handle for further chemical modification, allowing for the fine-tuning of its electronic and photophysical properties for specific material applications. Exploring these interdisciplinary avenues could lead to the discovery of novel applications for this versatile heterocyclic scaffold.

Q & A

Q. What are the common synthetic routes for preparing thiazolo[5,4-b]pyridine derivatives, and how do reaction conditions influence yield?

Thiazolo[5,4-b]pyridine derivatives are typically synthesized via cyclization reactions. One method involves reacting 2-aminopyridine with reagents like phosphorus oxychloride (POCl₃) and carboxylic acids to form the fused thiazole-pyridine core . Continuous flow processes in industrial settings optimize yield and purity by automating temperature, pressure, and reagent concentration control . Substituted derivatives (e.g., chloromethyl or trifluoromethyl groups) are introduced via post-synthetic modifications, such as nucleophilic substitution or radical reactions .

Q. How do structural features (e.g., substituents) affect the physicochemical properties of thiazolo[5,4-b]pyridin-6-ol?

Substituents like chloromethyl and trifluoromethyl groups significantly alter reactivity and stability. The chloromethyl group enables nucleophilic substitution (e.g., with amines or thiols), while the electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability . For example, introducing a 3-(trifluoromethyl)phenyl group at the R1 position of the thiazolo[5,4-b]pyridine scaffold improves c-KIT inhibitory activity (IC₅₀ = 9.87 µM) by fitting into hydrophobic enzyme pockets .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and ring fusion (e.g., distinguishing pyridine C-H signals from thiazole protons) .
  • IR Spectroscopy : Identifies functional groups like thiol (-SH) or carbonyl (C=O) .
  • HPLC : Validates purity (>95% required for biological assays) .
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives as kinase inhibitors?

SAR analysis for c-KIT inhibition revealed:

  • R1 Group : A 3-(trifluoromethyl)phenyl group (compound 6h ) enhances binding to hydrophobic pockets, achieving IC₅₀ = 9.87 µM. Replacing this with urea or methylene-linked groups (6i–j ) abolishes activity .
  • Scaffold Rigidity : Fusing the thiazole and pyridine rings improves selectivity by reducing conformational flexibility .
  • Electron-Deficient Substituents : Trifluoromethyl groups increase metabolic stability and membrane permeability .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Discrepancies may arise from assay conditions (e.g., enzyme source, ATP concentration) or compound purity. To mitigate:

  • Standardize Assays : Use recombinant enzymes (e.g., c-KIT T670I mutant for resistance studies) and fixed ATP levels .
  • Validate Purity : Employ HPLC and elemental analysis to confirm >95% purity .
  • Cross-Validate : Compare biochemical (enzyme inhibition) and cellular (proliferation) assays to confirm target engagement .

Q. How do molecular docking and dynamics simulations improve the design of this compound-based PI3K inhibitors?

Docking studies (e.g., using PDB:3LD6) identify key interactions:

  • Hydrogen Bonding : The hydroxyl group at position 6 forms H-bonds with catalytic lysine residues in PI3Kα .
  • Hydrophobic Contacts : Trifluoromethyl groups occupy hydrophobic subpockets, enhancing binding affinity .
  • Dynamic Stability : MD simulations (50 ns) assess conformational stability of ligand-protein complexes, filtering out compounds with high RMSD fluctuations .

Q. What are the safety protocols for handling this compound derivatives in the laboratory?

  • Personal Protective Equipment (PPE) : Nitrile gloves (EN 374 standard), flame-retardant lab coats, and respiratory masks for aerosol protection .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.